molecular formula C17H15ClN2 B11194806 (3aS,4R,9bR)-8-chloro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-8-chloro-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11194806
M. Wt: 282.8 g/mol
InChI Key: XOBNODRGGOXAOS-KEYYUXOJSA-N
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Description

4-{8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PYRIDINE is a complex organic compound characterized by its unique structure, which includes a chlorinated cyclopentaquinoline fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PYRIDINE typically involves multi-step organic reactions. The process often starts with the preparation of the cyclopentaquinoline core, followed by chlorination and subsequent fusion with a pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

4-{8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

4-{8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PYRIDINE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.

    Industry: Its chemical stability and reactivity make it useful in the development of materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PYRIDINE involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. These interactions can modulate various biochemical pathways, leading to specific physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{8-CHLORO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PYRIDINE is unique due to its specific combination of a chlorinated cyclopentaquinoline and a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15ClN2

Molecular Weight

282.8 g/mol

IUPAC Name

(3aS,4R,9bR)-8-chloro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C17H15ClN2/c18-12-4-5-16-15(10-12)13-2-1-3-14(13)17(20-16)11-6-8-19-9-7-11/h1-2,4-10,13-14,17,20H,3H2/t13-,14+,17+/m1/s1

InChI Key

XOBNODRGGOXAOS-KEYYUXOJSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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